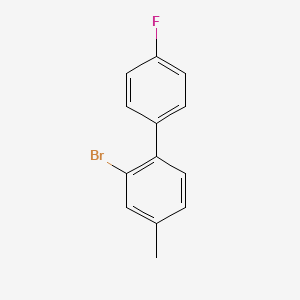

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H10BrF |

|---|---|

Molecular Weight |

265.12 g/mol |

IUPAC Name |

2-bromo-1-(4-fluorophenyl)-4-methylbenzene |

InChI |

InChI=1S/C13H10BrF/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3 |

InChI Key |

RYTGRRIOVMDCME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Predictive Toxicology, Safe Handling, and Synthetic Applications of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Advanced Safety Data Guide

Executive Summary: The Strategic Value of the Biphenyl Scaffold

In modern drug discovery and materials science, halogenated biphenyls serve as privileged structural motifs. Specifically, 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl is a highly versatile synthetic intermediate. The biphenyl core is a foundational scaffold found in numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents and angiotensin II receptor blockers[1].

However, the very features that make this compound synthetically valuable—its lipophilic aromatic rings and reactive halogen substituents—also dictate its toxicological profile. This guide transcends a standard 16-section Safety Data Sheet (SDS) by providing drug development professionals with the chemical rationale behind the compound's hazards, predictive toxicology, and field-proven protocols for its safe utilization in complex cross-coupling workflows.

Physicochemical Profiling & Predictive Toxicology

Understanding the causality behind a compound's hazard classification is critical for designing self-validating safety systems in the laboratory. The hazards of this compound are governed by the [2], which categorizes it primarily as an irritant.

The Chemical Rationale Behind the Hazards

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The biphenyl core is highly lipophilic (high LogP), allowing the molecule to readily partition into and disrupt the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Once integrated into the cellular membrane, the electron-withdrawing nature of the fluorine atom and the steric bulk of the bromine atom induce localized cellular stress and inflammatory cascades.

-

H335 (May cause respiratory irritation): If aerosolized or handled as a fine powder, the crystalline lattice can easily deposit in the upper respiratory tract. The halogenated surface of the microcrystals interacts with the mucosal lining, triggering acute irritation.

Metabolic Liabilities in Drug Design

For researchers utilizing this scaffold in API design, it is crucial to note its metabolic profile. The 4-methyl group is a classic site for Cytochrome P450 (CYP450) mediated benzylic oxidation, potentially leading to reactive quinone methide intermediates depending on further functionalization. The 4'-fluoro substitution, conversely, is a strategic metabolic block designed to prevent oxidative degradation at the para position, increasing the half-life of downstream drug candidates.

Quantitative Hazard & Property Data

To facilitate rapid risk assessment, the physicochemical and regulatory data are summarized below.

| Property / Hazard Category | Data / Classification | Chemical & Safety Rationale |

| Chemical Formula | C₁₃H₁₀BrF | Halogenated aromatic hydrocarbon. |

| Molecular Weight | 265.12 g/mol | High mass contributes to solid state at room temperature. |

| Appearance | White to off-white solid | Dust generation is the primary inhalation risk. |

| GHS Hazard Codes | H315, H319, H335 | Lipophilicity drives membrane disruption and irritation. |

| Signal Word | WARNING | Requires standard laboratory containment (Fume Hood). |

| Primary PPE | Nitrile Gloves (≥0.11 mm) | Nitrile provides a sufficient barrier against lipophilic aromatics. |

| Storage Conditions | 2-8°C, inert atmosphere | Prevents slow oxidative degradation and photolytic debromination. |

Advanced Handling, Containment, & Emergency Response

Standard operating procedures (SOPs) must be treated as self-validating systems where every action has a verifiable safety outcome.

Containment Strategy

Due to the H335 (respiratory irritation) classification, this compound must never be handled on an open bench. Weighing and transfer must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

Spill Mitigation & Neutralization

In the event of a spill, sweeping the solid will generate hazardous aerosols.

-

Validation Check: Ensure the area is free of ignition sources, as halogenated organics can generate toxic hydrobromic acid (HBr) and hydrogen fluoride (HF) gases if combusted.

-

Action: Cover the spill with a damp, inert absorbent pad (to suppress dust) or carefully sweep using a dedicated anti-static brush into a sealed hazardous waste container.

-

Decontamination: Wash the affected surface with a highly polar organic solvent (e.g., isopropanol or acetone) followed by soap and water to ensure complete removal of the lipophilic residue.

Logical pathway for hazard mitigation and exposure response.

Synthetic Workflows: Sterically Hindered Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as an electrophile in palladium-catalyzed cross-coupling reactions[3].

The Chemical Challenge: Steric Hindrance

The bromine atom is located at the 2-position (ortho to the biphenyl linkage). This creates a highly sterically congested environment. Standard catalysts like Pd(PPh₃)₄ often fail here because the bulky triphenylphosphine ligands clash with the ortho-biphenyl substituent during the oxidative addition and transmetalation steps.

Expertise & Experience: To overcome this, we utilize a catalyst with a larger bite angle or highly active Buchwald-type ligands (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with SPhos). These catalysts accommodate the steric bulk while accelerating the reductive elimination step.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring both high synthetic yield and stringent safety compliance.

Step 1: Reaction Setup & Reagent Loading

-

Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Safety Rationale: Loading dry powders before solvent addition minimizes the risk of splashing toxic palladium dust.

Step 2: Inert Atmosphere Establishment

-

Action: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

-

Validation Check: The absence of oxygen is critical; oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes, halting the reaction and generating hazardous, unreacted chemical waste.

Step 3: Solvent Addition & Heating

-

Action: Inject a degassed mixture of Toluene/H₂O (4:1 ratio) via syringe. Heat the reaction mixture to 90°C using a precisely controlled oil bath or heating block.

-

Causality: The biphasic solvent system dissolves both the lipophilic biphenyl (Toluene) and the inorganic base (H₂O), facilitating the transmetalation step at the solvent interface.

Step 4: Monitoring & Safe Quenching

-

Action: Monitor the reaction via TLC or LC-MS. Upon consumption of the starting material (typically 4-6 hours), cool the flask to room temperature. Quench the reaction by slowly adding deionized water.

-

Safety Rationale: Cooling before quenching prevents the violent volatilization of toluene (flash point 4°C), mitigating inhalation and fire hazards.

Step 5: Purification & Heavy Metal Remediation

-

Action: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers and filter the mixture through a pad of Celite.

-

Validation Check: The Celite filtration is a mandatory safety step; it traps highly toxic, finely divided palladium black, preventing heavy metal contamination of the final API scaffold and protecting the operator during subsequent rotary evaporation.

Step-by-step synthetic workflow and safety integration.

References

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS), United Nations Economic Commission for Europe (UNECE). URL: [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates, The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Melting point and boiling point of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of this compound

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of particular importance. The introduction of fluorine, for instance, is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3] The judicious placement of fluorine can influence pKa, membrane permeability, and pharmacokinetic profiles, making fluorinated compounds highly valuable in the development of new therapeutics.[3][4]

This compound combines several key features:

-

A Biphenyl Core: Providing a semi-rigid backbone for constructing complex molecules.

-

Fluorine Substitution: Offering the benefits of enhanced metabolic stability and modulated electronic properties.

-

Bromine Substitution: Presenting a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[5]

-

Methyl Substitution: Influencing solubility and steric interactions.

The precise arrangement of these substituents dictates the molecule's three-dimensional shape, polarity, and ability to pack in a crystal lattice, which in turn governs its melting and boiling points. As this specific isomer (CAS No. 2404733-84-0) lacks documented phase transition data, this guide provides the necessary framework for its determination.[6]

Theoretical Framework: Predicting Phase Behavior from Molecular Structure

The melting and boiling points of a compound are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.

Intermolecular Forces at Play

For this compound, the primary intermolecular forces are:

-

London Dispersion Forces: These are the most significant forces for nonpolar molecules and increase with molecular size and surface area. The large, electron-rich biphenyl system ensures these forces are substantial.[7]

-

Dipole-Dipole Interactions: The electronegative fluorine and bromine atoms create permanent dipoles in the molecule, leading to electrostatic attractions between molecules. The C-F bond is highly polarized, and while organochlorides often have slightly higher dipole moments than organofluorides due to bond length, the C-F bond's polarity is a key contributor.[2][7]

The Influence of Molecular Structure on Melting and Boiling Points

-

Molecular Weight: Generally, as molecular weight increases, so do the boiling and melting points due to stronger London dispersion forces.[7]

-

Branching and Surface Area: Increased branching tends to decrease the boiling point by reducing the molecule's surface area, which weakens van der Waals interactions. However, high degrees of branching can sometimes lead to more spherical, compact shapes that pack more efficiently into a crystal lattice, thereby increasing the melting point.[7]

-

Symmetry and Melting Point: The melting point is highly sensitive to how well a molecule fits into a crystal lattice. More symmetrical molecules tend to have higher melting points. For example, para-substituted dichlorobenzene has a significantly higher melting point than its ortho and meta isomers due to its superior packing efficiency.[7] The substitution pattern of this compound will determine its overall symmetry and thus profoundly impact its melting point.

-

Halogen Effects: The type of halogen influences both dispersion forces and polarity. Moving down the group from fluorine to bromine, the increasing number of electrons enhances polarizability and strengthens dispersion forces, which tends to increase boiling points.[8]

Estimating Properties Using Analogous Compounds

In the absence of direct data, we can infer properties from structurally similar molecules. This "read-across" approach is a foundational concept in chemoinformatics.[9]

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-2-fluoro-1,1'-biphenyl | 41604-19-7 | 39 - 41 | 175 @ 2 mmHg |

| 4-Bromo-4'-fluoro-1,1'-biphenyl | 398-21-0 | 92.5 - 97.5 | Not available |

| 2-Bromo-4-fluoro-1,1'-biphenyl | 53591-98-3 | Not available | Not available |

Data compiled from various sources.[5][10][11][12]

From this data, we can hypothesize that the melting point of the target compound will be influenced by the specific positions of the bromo, fluoro, and methyl groups, which affect its overall symmetry and dipole moment. The boiling point will likely be elevated compared to lower molecular weight biphenyls.

Predictive Methodologies: Computational Approaches

Before undertaking experimental work, computational methods can provide valuable estimates. Quantitative Structure-Property Relationship (QSPR) models are powerful tools that correlate molecular structures with their physicochemical properties.[10][13][14]

These models use molecular descriptors (numerical representations of a molecule's structure) to build statistical or machine learning models that can predict properties like melting and boiling points.[9][15]

Workflow for Computational Prediction:

Caption: A generalized workflow for predicting physicochemical properties using QSPR models.

While a full QSPR model development is beyond the scope of this guide, researchers can utilize commercially or academically available software that incorporates these principles to generate an initial estimate.

Experimental Determination: A Self-Validating Protocol

The definitive values for melting and boiling points must be determined experimentally. The purity of the sample is paramount, as impurities can depress the melting point and broaden its range.[13][14]

Mandatory Prerequisite: Sample Purification

Before any measurement, the sample of this compound must be purified, typically via recrystallization or column chromatography, until a high degree of purity is confirmed (e.g., by HPLC, GC-MS, or NMR).

Protocol for Melting Point Determination (Thiele Tube Method)

This classic and reliable method ensures uniform heating of the sample.[13]

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil, silicone oil)

-

Calibrated thermometer (-10 to 250 °C)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or heating mantle

Step-by-Step Procedure:

-

Sample Preparation: Finely powder a small amount of the purified, dry solid. Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The sample height should be 1-2 mm.[14][16]

-

Assembly: Attach the capillary tube to the thermometer using a rubber band or wire. The sample in the capillary should be level with the thermometer bulb.

-

Heating: Insert the thermometer and capillary assembly into the Thiele tube, ensuring the oil level is above the side-arm junction but below the top of the main tube. The rubber band must remain above the oil level.[13]

-

Observation: Heat the side arm of the Thiele tube gently with a small flame or heating element. The convection currents of the oil will ensure a uniform temperature distribution.

-

Data Recording:

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[16]

-

Record the temperature (T1) when the first drop of liquid appears.

-

Record the temperature (T2) when the last crystal of solid melts completely.

-

-

Reporting: The melting point is reported as the range T1 – T2. A pure compound will have a sharp melting range of 0.5-1.0 °C.[14]

Caption: Step-by-step workflow for determining the melting point via the Thiele Tube method.

Protocol for Boiling Point Determination (Microscale Method)

For small quantities of a liquid or a low-melting solid, a micro boiling point determination is efficient. This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (oil bath)

Step-by-Step Procedure:

-

Sample Addition: Add a small amount (a few drops) of the molten compound or liquid into the small test tube.

-

Inverted Capillary: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer.

-

Heating: Immerse the assembly in an oil bath and begin heating gently.

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is above its boiling point.

-

Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the exact moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point. At this temperature, the external atmospheric pressure has just overcome the vapor pressure of the liquid.

-

-

Pressure Correction: The boiling point is dependent on atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary.

Conclusion and Best Practices

The physicochemical properties of this compound, while not currently published, are readily determinable through a systematic approach combining theoretical estimation and rigorous experimental validation. For drug development professionals, an accurate melting point is critical for formulation and stability studies, while the boiling point is essential for purification and process chemistry.

Key Takeaways:

-

Purity is Paramount: All experimental determinations must be performed on a highly purified sample.

-

Structure Dictates Properties: The unique substitution pattern of this biphenyl derivative will determine its phase transition temperatures through a balance of dispersion forces, dipole interactions, and crystal packing efficiency.

-

Combine Approaches: Use computational predictions to inform the experimental range, increasing efficiency and safety.

-

Meticulous Technique: A slow heating rate near the phase transition is crucial for accurate and reproducible results.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this compound, contributing vital data for its potential application in medicinal chemistry and beyond.

References

- ProtoQSAR. (n.d.). Computational methods for predicting properties.

- Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from eScholarship, University of California.

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- Chemistry EDB. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube.

- SlideShare. (n.d.). Determination of melting and boiling points.

- Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS.

- ECHEMI. (n.d.). 41604-19-7, 4-Bromo-2-fluoro-1,1′-biphenyl Formula.

- MilliporeSigma. (n.d.). 2-Bromo-4-fluoro-1,1-biphenyl | 53591-98-3.

- Aggie Access. (n.d.). 53591-98-3 | 2-Bromo-4-fluoro-1,1'-biphenyl.

- PubChem. (n.d.). 4-Bromo-4'-fluoro-1,1'-biphenyl.

- BenchChem. (n.d.). The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl.

- ResearchGate. (n.d.). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl.

- Reagentia. (n.d.). 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl (1 x 1 g).

- Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.

- Aggie Access. (n.d.). 53591-98-3 | 2-Bromo-4-fluoro-1,1'-biphenyl.

- ACS Publications. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- AiFChem. (2025, September 3). Fluorinated Building Blocks: From Structural Properties to Drug Design.

- Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

- AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- PMC. (n.d.). Halogen–Halogen Nonbonded Interactions.

- MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones.

- Quora. (2020, November 30). Why the melting and boiling point of halogen increases down the group although metallic character increase down the group?

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. mdpi.com [mdpi.com]

- 5. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. adichemistry.com [adichemistry.com]

- 8. quora.com [quora.com]

- 9. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 10. article.isarpublisher.com [article.isarpublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of boiling points and melting points of aromatic compounds (Conference) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. isarpublisher.com [isarpublisher.com]

- 15. medium.com [medium.com]

- 16. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Literature review of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl synthesis

Executive Summary

This technical guide details the precision synthesis of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl (CAS 2404733-84-0). This scaffold is a critical halogenated biaryl intermediate, widely utilized in the development of angiotensin II receptor antagonists (Sartans) and advanced liquid crystal materials.

Unlike generic biphenyl syntheses, this molecule requires strict regiochemical control to establish the ortho-bromo substituent while preserving the para-methyl and para'-fluoro functionalities. This guide advocates for a chemoselective Suzuki-Miyaura cross-coupling strategy, utilizing the differential oxidative addition rates of aryl-iodides versus aryl-bromides.[1] This method offers superior yield and purity compared to traditional Sandmeyer or direct halogenation routes, which suffer from isomeric scrambling.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical biaryl. A direct bromination of 4'-fluoro-4-methylbiphenyl is ill-advised due to competing directing effects from the methyl (ortho-director) and the phenyl ring, leading to a mixture of the 2-bromo and 3-bromo isomers.

Strategic Disconnection: The most robust disconnection is at the C1–C1' biaryl bond.

-

Fragment A (Electrophile): A 2,4-disubstituted benzene ring containing the bromine and methyl groups, plus a "handle" for coupling.

-

Fragment B (Nucleophile): A 4-fluorophenyl metalloid species.

The Chemoselective Key: To install the biaryl bond without losing the bromine atom, we utilize 2-Bromo-1-iodo-4-methylbenzene (also known as 3-bromo-4-iodotoluene). Palladium(0) catalysts undergo oxidative addition into C–I bonds significantly faster than C–Br bonds.[1] This kinetic window allows for the selective coupling of the iodine position while leaving the bromine intact for downstream functionalization.[1]

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic breakdown highlighting the exploitation of halogen reactivity differences.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (If not commercially sourced)

Target: 2-Bromo-1-iodo-4-methylbenzene (CAS 71838-16-9) While available commercially, this precursor can be synthesized via a Sandmeyer reaction from 2-bromo-4-methylaniline.[2]

-

Diazotization: Dissolve 2-bromo-4-methylaniline (1.0 eq) in 6M HCl at 0°C. Add NaNO₂ (1.1 eq) dropwise, maintaining internal temp < 5°C.

-

Iodination: Add a solution of KI (1.2 eq) slowly. The diazonium group is displaced by iodine.[3]

-

Workup: Quench with Na₂S₂O₃ (to remove excess I₂), extract with DCM, and filter through a silica plug.

-

Yield Expectation: 75–85%.

Phase 2: Chemoselective Suzuki-Miyaura Coupling

Target: this compound

Reagents & Stoichiometry:

| Component | Role | Specification | Equiv. |

| 2-Bromo-1-iodo-4-methylbenzene | Substrate | >98% Purity | 1.0 |

| 4-Fluorophenylboronic acid | Coupling Partner | >97% Purity | 1.1 |

| Pd(PPh₃)₄ | Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 0.03 (3 mol%) |

| Na₂CO₃ | Base | 2.0 M Aqueous Solution | 2.5 |

| DME (Dimethoxyethane) | Solvent | Degassed, Anhydrous | [0.2 M] |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.

-

Solvent Degassing: Sparge the DME with inert gas for 20 minutes prior to use. Oxygen is the enemy of Pd(0) catalysts and promotes homocoupling.

-

Charging: Add 2-Bromo-1-iodo-4-methylbenzene (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) to the flask. Stir for 5 minutes to allow the oxidative addition of Pd into the C–I bond (Color change often observed).

-

Addition of Boronic Acid: Add 4-Fluorophenylboronic acid (1.1 eq) dissolved in a minimal amount of DME.

-

Base Addition: Add the 2.0 M Na₂CO₃ solution (2.5 eq). The reaction mixture becomes biphasic.[4]

-

Thermal Control (CRITICAL): Heat the reaction to 60–70°C .

-

Expert Insight: Do NOT exceed 80°C or reflux aggressively. Higher temperatures can provide enough energy for the Pd catalyst to activate the ortho-bromo bond, leading to polymerization or double-coupling (terphenyl formation).

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 95:5) or HPLC.[5][6] The starting iodide should disappear within 4–6 hours.

-

Quench & Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[5] Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification & Characterization

Purification Strategy

The crude mixture may contain traces of:

-

Unreacted boronic acid (Polar, stays on baseline).

-

Protodeboronated byproduct (Fluorobenzene - volatile, removed in vacuo).

-

Homocoupled biaryls (4,4'-difluorobiphenyl).

Protocol:

-

Flash Column Chromatography: Silica Gel (230–400 mesh).

-

Eluent: 100% Hexanes gradient to 5% EtOAc/Hexanes. The target molecule is highly lipophilic.

-

Recrystallization (Optional): If high purity (>99.5%) is required for drug synthesis, recrystallize from hot Ethanol or Methanol.

Analytical Data Profile

| Technique | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | δ 2.38 (s, 3H): Methyl group. δ 7.10–7.50 (m, 7H): Aromatic region. Look for the specific splitting of the 4'-fluoro ring (triplets/multiplets due to F-H coupling) and the 1,2,4-substitution pattern of the central ring. |

| ¹³C NMR | ~21 ppm: Methyl carbon. |

| GC-MS / LC-MS | Molecular Ion (M+): 264/266 amu (1:1 isotopic ratio due to Br). Fragmentation: Loss of Br (M-79/81) is common. |

Process Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling process.

Safety & Handling

-

Aryl Halides: Potential skin irritants and sensitizers. Handle in a fume hood.

-

Palladium Catalysts: Pd(PPh₃)₄ is air-sensitive and can degrade to Pd black if exposed to air for prolonged periods. Store in a freezer under inert gas.

-

Waste Disposal: Aqueous waste contains palladium residues and boronic acid derivatives. Dispose of in heavy metal waste streams.

References

-

RSC Publishing. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration. (2023).[7][8] (Demonstrates selectivity of 2-bromo-1-iodo-4-methylbenzene in Suzuki couplings). Retrieved from [Link]

-

National Institutes of Health (PMC). Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts. (2014). (Cites Suzuki coupling of 2-bromo-1-iodo-4-methylbenzene).[1][6][8][9][10] Retrieved from [Link]

-

Semantic Scholar. Facile Synthesis of Sulfinate Esters from Aryl Iodides. (2016). (Purification protocols for the precursor). Retrieved from [Link][4][11][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Applications of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl in Medicinal Chemistry: A Privileged Scaffold for Advanced Therapeutics

Executive Summary

In contemporary medicinal chemistry, the strategic design of active pharmaceutical ingredients (APIs) relies heavily on the use of privileged scaffolds—molecular frameworks that provide predictable pharmacokinetic and pharmacodynamic advantages. 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl is a highly specialized, advanced intermediate that exemplifies this design philosophy. By combining the conformational predictability of a biphenyl core with the metabolic resistance of a fluoro-substituent and the synthetic versatility of an ortho-bromo handle, this compound serves as a critical building block for synthesizing complex kinase inhibitors, GPCR ligands, and novel liquid crystalline materials.

This technical guide provides an in-depth analysis of the structural rationale behind this specific substitution pattern, explores its mechanistic pathways in palladium-catalyzed cross-coupling, and details self-validating experimental protocols for its application in drug discovery.

Structural and Electronic Rationale

The precise arrangement of substituents on the 1,1'-biphenyl core of this molecule is not arbitrary; it is a calculated design aimed at overcoming common hurdles in drug development, such as rapid clearance and poor target affinity.

The 4'-Fluoro Substitution: Metabolic Shielding

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it highly resistant to oxidative cleavage[1](). In unsubstituted biphenyls, the para position is a classic "soft spot" for rapid metabolism by Cytochrome P450 (CYP450) enzymes, which hydroxylate the ring and flag the molecule for Phase II conjugation and excretion. By placing a fluorine atom at the 4'-position, medicinal chemists effectively block this metabolic pathway, significantly enhancing the drug's half-life and in vivo stability[2](). Furthermore, the highly electronegative nature of fluorine modulates the lipophilicity (logP) of the molecule, improving membrane permeability[3]().

The 4-Methyl Substitution: Steric Tuning

The methyl group at the 4-position serves a dual purpose. First, it provides a localized hydrophobic bulk that can engage in van der Waals interactions within the lipophilic pockets of target proteins (e.g., the hinge region of kinases). Second, it acts as a weak electron-donating group via hyperconjugation, slightly enriching the electron density of the adjacent aromatic ring, which can subtly tune the reactivity of the ortho-bromo position during catalytic cycles.

The 2-Bromo Handle: Late-Stage Functionalization

The bromine atom at the 2-position (ortho to the biaryl linkage) is the synthetic linchpin of this molecule. It provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions. Because it is sterically hindered by the adjacent phenyl ring, reactions at this site require carefully selected catalytic systems, but they allow for the construction of complex, sterically demanding architectures like terphenyls or ortho-amino biaryls[4]().

Caption: Structural rationale of this compound in drug design.

Mechanistic Pathways in Drug Discovery

The primary utility of this compound lies in its ability to undergo Palladium-catalyzed C-N and C-C bond formations.

Buchwald-Hartwig Amination

To synthesize ortho-amino biaryl motifs—frequently found in allosteric modulators and kinase inhibitors—the scaffold is subjected to Buchwald-Hartwig amination. The mechanism relies on a Pd(0) catalyst undergoing oxidative addition into the C-Br bond. Due to the steric hindrance at the 2-position, bulky, electron-rich phosphine ligands (such as XPhos or dppf) are required to accelerate both the oxidative addition and the subsequent reductive elimination steps[5]().

Caption: Mechanism of Pd-catalyzed Buchwald-Hartwig amination of the ortho-bromo biaryl scaffold.

Suzuki-Miyaura Cross-Coupling

When the goal is to create extended polyaromatic systems (e.g., for liquid crystalline media or rigid pro-drug scaffolds), the scaffold is reacted with arylboronic acids via Suzuki-Miyaura coupling[6](). The presence of the 4'-fluoro group does not negatively impact the transmetalation step, provided an adequate aqueous base (like K₂CO₃) is used to activate the boronic acid into a reactive boronate species.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent choices and in-process visual/analytical checkpoints.

Protocol A: Buchwald-Hartwig Amination (Synthesis of 2-Amino Biaryls)

Objective: Couple this compound with a primary aliphatic amine.

-

Catalyst Pre-activation:

-

Action: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous toluene (0.2 M). Stir at room temperature for 15 minutes.

-

Causality: XPhos is specifically chosen for its dialkylbiaryl structure, which prevents catalyst deactivation via cyclometalation and provides the steric bulk necessary to force reductive elimination at the hindered ortho position.

-

Self-Validation Checkpoint: The solution must transition from a pale orange suspension to a deep, homogeneous red/purple solution. This color change confirms the reduction of Pd(II) to the active Pd(0)Lₙ species. If the solution turns black, oxygen or moisture has compromised the system (Pd black precipitation); discard and restart.

-

-

Substrate & Reagent Addition:

-

Action: Add this compound (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

-

Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, facilitating the formation of the Pd-amido intermediate.

-

-

Reaction Execution & Monitoring:

-

Action: Heat the mixture to 95 °C for 4 hours.

-

Self-Validation Checkpoint: Perform LC-MS analysis at the 2-hour mark. The complete disappearance of the starting material peak (m/z ~264/266 due to Br isotopes) and the appearance of the product mass validates successful oxidative addition and catalytic turnover.

-

-

Workup:

-

Action: Cool to room temperature, quench with water, extract with EtOAc, and filter through a pad of Celite to remove palladium residues.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of Terphenyls)

Objective: Couple the scaffold with an arylboronic acid to form a terphenyl derivative.

-

Biphasic System Preparation:

-

Action: Dissolve this compound (1.0 equiv) and the target arylboronic acid (1.1 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

-

Causality: Water is strictly required to dissolve the base and facilitate the formation of the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation with the Pd(II) complex.

-

-

Base and Catalyst Addition:

-

Action: Add K₂CO₃ (2.0 equiv) followed by Pd(dppf)Cl₂ (5 mol%).

-

Causality: Pd(dppf)Cl₂ is highly effective for sterically hindered biaryl synthesis due to the wide bite angle of the dppf ligand[5]().

-

-

Execution & Validation:

-

Action: Degas the mixture via three freeze-pump-thaw cycles. Heat at 85 °C for 6 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide is strongly UV-active (254 nm) with a high Rf. The reaction is validated as complete when the high-Rf spot is entirely replaced by a lower-Rf, intensely fluorescent product spot.

-

Quantitative Data & Physicochemical Profiling

The strategic value of this compound is best understood by analyzing its physicochemical profile and the specific effects of its substituents.

Table 1: Physicochemical and Reactivity Profile Summary

| Parameter | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Weight | 265.12 g/mol | Ideal low-MW building block for fragment-based or modular drug design. |

| C-F Bond Strength | ~116 kcal/mol | Confers absolute resistance to CYP450-mediated para-hydroxylation[1](). |

| Steric Hindrance (C2) | High (Biaryl + Br) | Requires wide-bite-angle or bulky ligands (e.g., dppf, XPhos) for efficient Pd-insertion[5](). |

| Lipophilicity Contribution | +0.5 to +1.0 logP units | The combined fluoro and methyl groups enhance membrane permeability compared to the unsubstituted core. |

| Primary Reactivity | Oxidative Addition | The C-Br bond is highly susceptible to Pd(0) insertion, enabling C-N, C-O, and C-C bond formations[4](). |

References

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL:[Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega URL:[Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL:[Link]

-

Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation Source: MDPI URL:[Link]

-

Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods Source: Current Organic Synthesis / CNR-IRIS URL:[Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

An In-Depth Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying principles of the reaction, explains the rationale behind experimental choices, and offers a robust, step-by-step protocol for synthesizing terphenyl derivatives, which are crucial scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Biaryl and Terphenyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds.[1][2] Its development, which led to the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including polyolefins, styrenes, and substituted biphenyls.[2][3]

The substrate in focus, this compound, is a key intermediate for synthesizing more complex, sterically hindered terphenyl systems. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed coupling of this substrate with a suitable organoboron partner offers a direct route to these valuable compounds. This guide will focus primarily on the Suzuki-Miyaura reaction due to its excellent functional group tolerance, the low toxicity of its boron-based reagents, and its compatibility with a wide range of reaction conditions.[4]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) intermediate.[1][5] The reactivity order for the halide is I > Br > OTf >> Cl, making aryl bromides excellent substrates for this reaction.[5]

-

Transmetalation : This is the step where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[2] This process is critically dependent on the presence of a base. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center, displacing a halide ligand.[6]

-

Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product.[1] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles: A Deeper Dive

The success of the coupling reaction hinges on the careful selection of each component.

-

Palladium Pre-catalyst : While the active catalyst is Pd(0), stable Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂ are often used as pre-catalysts.[7] These are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[4] The choice and loading of the catalyst are critical, with typical loadings ranging from 0.1 to 5 mol%.[8]

-

Ligands : Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[9] For challenging substrates like the sterically hindered 2-bromo-biphenyl, bulky and electron-rich phosphine ligands are often required.[4][10] These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which enhances the rate of oxidative addition and reductive elimination.[10]

-

Examples of Effective Ligands:

-

Triphenylphosphine (PPh₃): A standard, versatile ligand.

-

Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos): These are highly effective for coupling sterically hindered substrates and less reactive aryl chlorides due to their bulk and electron-donating properties.[4][10]

-

Ferrocenyl Phosphines (e.g., dppf): Bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also highly effective and can prevent the formation of inactive palladium dimers.[11][12]

-

-

-

Base : The base is essential for the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield. The strength and solubility of the base are key factors.

-

Common Bases:

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Often used in aqueous solvent mixtures. Cesium carbonate is more soluble and often more effective for difficult couplings.[13]

-

Phosphates (K₃PO₄): A strong base that is particularly effective in many Suzuki couplings.[13]

-

Hydroxides (NaOH): A strong base suitable for certain systems.[5]

-

-

-

Solvent : The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are common. Often, a mixture with water is used to dissolve the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagent and Parameter Table

| Component | Role | Molar Eq. | Mol Wt. ( g/mol ) | Amount (for 1 mmol scale) |

| This compound | Aryl Halide | 1.0 | 279.16 | 279 mg |

| Arylboronic Acid | Coupling Partner | 1.2 | Variable | 1.2 mmol |

| Pd(OAc)₂ (Palladium(II) Acetate) | Pre-catalyst | 0.02 | 224.50 | 4.5 mg |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | 0.04 | 410.51 | 16.4 mg |

| K₃PO₄ (Potassium Phosphate) | Base | 2.0 | 212.27 | 425 mg |

| 1,4-Dioxane | Solvent | - | - | 4 mL |

| Water | Co-solvent | - | - | 1 mL |

Step-by-Step Procedure

-

Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Alternatively, the reaction can be performed in a sealed microwave reactor at a similar or slightly higher temperature, which can significantly reduce reaction times.[15]

-

Monitoring Progress : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Work-up :

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification :

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure terphenyl product.[16]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Other Potential Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed reactions can also be employed to functionalize this compound, expanding its synthetic utility.

-

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen (C-N) bond by coupling the aryl bromide with a primary or secondary amine.[11][17] This is a powerful method for synthesizing substituted anilines, which are common motifs in pharmaceuticals. The reaction typically requires a palladium catalyst, a bulky phosphine ligand (like XPhos or BrettPhos), and a strong base (e.g., NaOt-Bu).[15][18]

-

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, creating an internal alkyne.[19][20] It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[20] Copper-free versions have also been developed to avoid homocoupling side products.[21][22]

Conclusion and Outlook

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of complex terphenyl derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this reaction in both academic and industrial research settings, paving the way for the discovery and development of novel molecules with significant potential.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

-

DiVA Portal. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

-

Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Available at: [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

-

Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

University of Bath. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

Reddit. Sonogashira troubleshooting help needed. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

University of Connecticut. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

-

Organic-Synthesis.org. Buchwald-Hartwig Coupling. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

University of Leeds. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Available at: [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Available at: [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

-

National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

-

Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. jmcct.com [jmcct.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Precision Engineering of Fluorinated Biaryls: Advanced Protocols for Pd- and Cu-Catalyzed Transformations of Biphenyl Bromides

Executive Summary & Strategic Rationale

The introduction of fluorine into biaryl scaffolds is a pivotal strategy in modern drug design. The biaryl motif is ubiquitous in kinase inhibitors and receptor modulators, yet it often suffers from metabolic liabilities (e.g., CYP450 oxidation at the para-position) and poor solubility. Substituting a bromine handle with a fluorine atom (F) or a trifluoromethyl group (CF₃) can:

-

Block Metabolic Soft Spots: Prevent oxidative metabolism while retaining steric fidelity (F is a bioisostere of H).

-

Modulate Lipophilicity (LogP): CF₃ significantly increases lipophilicity, aiding membrane permeability.

-

Alter Electronic Properties: Fluorine’s electronegativity lowers the pKa of neighboring amines or phenols, influencing binding affinity.

This guide details three distinct protocols for converting biphenyl bromides into their fluorinated congeners. Unlike simple aryl bromides, biphenyls present unique solubility and steric challenges that require tailored catalytic systems.

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol that aligns with your substrate's electronic profile and functional group (FG) sensitivity.

Figure 1: Strategic decision tree for selecting the optimal fluorination pathway.

Method A: Pd-Catalyzed Nucleophilic Fluorination (The Buchwald Protocol)

Best For: Late-stage functionalization, substrates with esters, nitriles, or heterocycles. Mechanism: The reaction overcomes the high energy barrier of C–F reductive elimination using bulky biaryl phosphine ligands (AlPhos or tBuBrettPhos) which destabilize the Pd(II) intermediate, forcing the expulsion of the product.

Reagents & Equipment[1]

-

Catalyst Precursor: [(cinnamyl)PdCl]₂

-

Ligand: AlPhos (for room temp/mild heat) or tBuBrettPhos (for difficult substrates).

-

Fluoride Source: AgF (Silver Fluoride) - Must be stored in dark/dry box.

-

Solvent: Toluene or Cyclohexane (Anhydrous).

-

Equipment: Glovebox or strict Schlenk line; sealed teflon-capped vial.

Step-by-Step Protocol

-

Preparation (In Glovebox):

-

Weigh [(cinnamyl)PdCl]₂ (2.5 mol%) and AlPhos (5-7.5 mol%) into a 4 mL vial.

-

Add AgF (2.0 equiv).[1] Note: AgF acts as both the fluoride source and a halide scavenger to precipitate AgBr, driving the equilibrium.

-

Add the Biphenyl Bromide substrate (1.0 equiv, typically 0.5 mmol scale).

-

-

Solvation:

-

Add anhydrous Toluene (concentration 0.2 M).

-

Add a magnetic stir bar and seal the vial tightly with a PTFE-lined cap.

-

-

Reaction:

-

Remove from glovebox.

-

Stir at 80 °C for 12–16 hours. (Note: AlPhos can sometimes work at RT, but biphenyls often require heat for solubility).

-

-

Workup:

Critical Control Point: The quality of AgF is paramount. If the reagent has turned gray/black (reduced silver), yields will plummet. Use bright yellow/orange AgF.

Method B: Copper-Catalyzed Trifluoromethylation

Best For: Installing -CF₃ groups; broadly applicable to aryl bromides. Mechanism: Involves the formation of a "Cu-CF₃" species (stabilized by phenanthroline) followed by oxidative addition to the aryl bromide and reductive elimination.

Reagents & Equipment[1]

-

Catalyst: CuI (Copper(I) Iodide) (10-20 mol%).

-

Ligand: 1,10-Phenanthroline (20 mol%).

-

CF₃ Source: TMSCF₃ (Ruppert-Prakash Reagent).

-

Activator: KF or CsF.[5]

-

Solvent: DMF or NMP (Polar aprotic is essential).

Step-by-Step Protocol

-

Catalyst Formation:

-

In a flame-dried Schlenk tube under Argon, combine CuI (0.2 equiv) and 1,10-Phenanthroline (0.2 equiv).

-

Add anhydrous DMF (2 mL for 1 mmol scale) and stir for 20 min to form the active complex (solution turns dark).

-

-

Substrate Addition:

-

Add the Biphenyl Bromide (1.0 equiv) and CsF (2.0 equiv).

-

-

CF₃ Generation:

-

Cool the mixture to 0 °C.

-

Slowly add TMSCF₃ (2.0 equiv) via syringe. (Rapid addition can cause gas evolution of volatile CF₃ species).

-

-

Reaction:

-

Allow to warm to room temperature, then heat to 100 °C for 18 hours.

-

-

Workup:

-

Cool and dilute with Et₂O.

-

Wash extensively with water/brine (5x) to remove DMF.

-

Dry over MgSO₄ and purify.[2]

-

Method C: Lithiation-Fluorination (Traditional)

Best For: Simple biphenyls, early-stage building blocks, cost-sensitive scale-up. Restriction: Incompatible with esters, ketones, aldehydes, or acidic protons.

Protocol

-

Lithiation:

-

Dissolve Biphenyl Bromide in anhydrous THF under Argon.

-

Cool to -78 °C .

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 30-60 mins. Lithium-Halogen exchange is faster than deprotonation on the biphenyl ring.

-

-

Fluorination:

-

Dissolve NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) in THF.

-

Add the NFSI solution dropwise to the lithiated species at -78 °C.

-

-

Quench:

-

Allow to warm to RT slowly. Quench with sat. NH₄Cl.

-

Comparative Data Analysis

| Parameter | Method A (Pd-F) | Method B (Cu-CF3) | Method C (Li-F) |

| Primary Transformation | Br → F | Br → CF₃ | Br → F |

| Functional Group Tolerance | High (Esters, CN, Heterocycles) | Moderate (Avoid acidic protons) | Low (No electrophiles) |

| Cost | High (Ligand/Pd) | Moderate | Low |

| Scalability | Moderate (Ag waste) | Good | Excellent |

| Typical Yield (Biphenyls) | 70–90% | 60–85% | 80–95% |

Mechanistic Visualization (Pd-Catalysis)

Understanding the "Black Box" of the difficult C-F bond formation.

Figure 2: The catalytic cycle for Pd-catalyzed fluorination. Note that the reductive elimination step is non-spontaneous without specialized bulky ligands like AlPhos.

References

-

Buchwald, S. L. et al. (2014).[6][7] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society.

-

Sather, A. C., Buchwald, S. L. (2016). "The Evolution of Pd(0)/Pd(II)-Catalyzed Aromatic Fluorination." Accounts of Chemical Research.

-

Grushin, V. V. (2010).[8] "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research.

-

Tomashenko, O. A., Grushin, V. V. (2011). "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 4. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [organic-chemistry.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

Converting 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl to boronic acid derivatives

Application Note: Synthesis of Boronic Acid Derivatives from Sterically Hindered 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Executive Summary & Strategic Analysis

The conversion of This compound (referred to herein as Substrate-Br ) to its boronic acid or ester derivative presents a classic challenge in organometallic chemistry: steric hindrance at the biaryl axis .

Unlike simple aryl bromides, the bromine atom at the C2 (ortho) position is shielded by the pendant 4'-fluorophenyl ring. This steric bulk impedes the approach of reagents (both lithiating agents and palladium catalysts) and destabilizes the resulting boron species, making them prone to protodeboronation (hydrolysis of the C-B bond back to C-H) due to strain relief.

This guide outlines two field-proven protocols designed to overcome these barriers:

-

Method A (Cryogenic Lithium-Halogen Exchange): The "Gold Standard" for generating free boronic acids with high purity. It relies on the rapid kinetics of Li/Br exchange to bypass steric issues but requires strict temperature control to prevent benzyne formation.

-

Method B (Pd-Catalyzed Miyaura Borylation): The preferred route for synthesizing the robust pinacol boronate ester (Bpin). This method utilizes specialized phosphine ligands (SPhos ) to facilitate oxidative addition into the hindered C-Br bond.

Strategic Decision Framework

Before beginning, select the protocol that aligns with your downstream application.

Figure 1: Decision matrix for selecting the optimal borylation strategy.

Method A: Cryogenic Lithium-Halogen Exchange

Target: 4'-Fluoro-4-methyl-[1,1'-biphenyl]-2-ylboronic acid Best For: Small-to-medium scale (100 mg - 10 g), high purity requirements.

Mechanistic Insight

The 4'-fluoro substituent is stable to n-BuLi at -78°C. However, the ortho-lithio species generated is extremely basic. If the temperature rises above -60°C, the lithiated intermediate may undergo elimination to form a benzyne intermediate or attack the solvent. We use Triisopropyl borate (B(OiPr)₃) instead of Trimethyl borate because its larger steric bulk prevents the formation of "ate" complexes (double addition of the aryl lithium to the boron center), which is a common side reaction in hindered substrates.

Reagents & Equipment

-

Substrate-Br: 1.0 equiv (dried under high vacuum).

-

n-Butyllithium (n-BuLi): 1.1 equiv (2.5 M in hexanes). Titrate before use.

-

Triisopropyl borate [B(OiPr)₃]: 1.5 equiv (Freshly distilled or high purity).

-

Solvent: Anhydrous THF (inhibitor-free), sparged with Argon.

-

Quench: 2M HCl.

-

Vessel: Flame-dried 3-neck round bottom flask with internal thermometer.

Step-by-Step Protocol

-

Setup: Assemble the glassware under an inert atmosphere (Argon/Nitrogen). Cool the THF (10 mL/mmol substrate) to -78°C using a dry ice/acetone bath.

-

Substrate Addition: Dissolve Substrate-Br in the cooled THF. Ensure the internal temperature returns to -78°C.

-

Lithiation (The Critical Step):

-

Add n-BuLi dropwise via syringe pump or careful manual addition down the side of the flask.

-

Rate: Maintain internal temperature below -70°C at all times.

-

Observation: A color change (often yellow or orange) indicates the formation of the aryllithium species.

-

Aging: Stir at -78°C for 30-45 minutes . Do not over-stir, as this increases the risk of side reactions.

-

-

Borate Trapping:

-

Add B(OiPr)₃ (neat) rapidly in one portion.

-

Note: Unlike the lithium addition, rapid addition here ensures the kinetic trapping of the lithio species before it can isomerize.

-

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 2-3 hours. The mixture will turn into a white suspension (boronate salt).

-

Hydrolysis:

-

Cool the mixture to 0°C.

-

Add 2M HCl dropwise until pH < 2. Stir vigorously for 30 minutes to hydrolyze the isopropoxy ligands.

-

-

Workup:

Method B: Palladium-Catalyzed Miyaura Borylation

Target: 2-(4'-Fluoro-4-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Best For: Robust scale-up, storage stability, and subsequent non-aqueous couplings.

Mechanistic Insight

Standard ligands like PPh₃ or dppf often fail with ortho-substituted biaryls because the bulky phenyl ring blocks the Pd center. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

-

Role of SPhos: The electron-rich nature of SPhos facilitates oxidative addition into the strong C-Br bond. Crucially, its biaryl structure creates a "pocket" that accommodates the steric bulk of the substrate while preventing catalyst deactivation.

Figure 2: SPhos-mediated catalytic cycle highlighting the critical oxidative addition step.

Reagents & Equipment

-

Substrate-Br: 1.0 equiv.

-

Bis(pinacolato)diboron (B₂pin₂): 1.1 - 1.2 equiv.

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (if SPhos is unavailable, but expect lower yields). Recommendation: Use pre-formed Pd-SPhos G2 or G3 precatalyst for highest reproducibility.

-

Base: Potassium Acetate (KOAc): 3.0 equiv (Anhydrous).

-

Solvent: 1,4-Dioxane (degassed).

-

Temperature: 90 - 100°C.

Step-by-Step Protocol

-

Degassing: Sparge 1,4-dioxane with Argon for 30 minutes. Oxygen is the enemy of this reaction and will cause homocoupling of the aryl bromide.

-

Assembly: In a reaction vial/flask, combine Substrate-Br , B₂pin₂ , KOAc , and the Pd Catalyst .

-

Solvent Addition: Add the degassed dioxane (concentration ~0.2 M).

-

Reaction: Seal the vessel and heat to 95°C for 4–12 hours.

-

Monitoring: Check by HPLC or GC-MS. Look for the disappearance of the bromide.

-

Note: If conversion stalls, add an additional 1 mol% catalyst.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with Ethyl Acetate.

-

Concentrate the filtrate.[1]

-

-

Purification:

-

The crude residue is often pure enough for subsequent Suzuki couplings.

-

If isolation is required: Flash chromatography on silica gel (Eluent: 0-10% EtOAc in Hexanes).

-

Caution: Bpin esters of ortho-substituted arenes can be unstable on acidic silica. Add 1% Triethylamine to the eluent to buffer the silica.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protodeboronation (Product is Ar-H) | C-B bond cleavage due to steric strain relief or high temperature/base. | 1. Lower reaction temp in Method B.2. Switch to Method A (Li-exchange) at -78°C.3. Use anhydrous workup conditions. |

| Homocoupling (Ar-Ar dimer) | Presence of Oxygen or excessive catalyst. | 1. Rigorous degassing (freeze-pump-thaw).2. Reduce catalyst loading.3. Ensure B₂pin₂ is in excess. |

| Incomplete Conversion | Steric hindrance preventing oxidative addition. | 1. Switch ligand to SPhos or XPhos .2. Increase temperature to 110°C (Dioxane reflux).3. Increase reaction time. |

| "Ate" Complex Formation (Method A) | Multiple additions of Ar-Li to Borate. | 1. Use B(OiPr)₃ instead of B(OMe)₃.2. Ensure Borate is in excess (1.5 eq). |

Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

-

Palladium Residues: Heavy metal waste. Dispose of in designated satellite accumulation areas.

-

Aryl Fluorides: Generally stable, but avoid extremely strong Lewis acids which might strip the fluoride.

References

-

Lithium-Halogen Exchange on Biaryls

-

SPhos Ligand Utility

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127 , 4685-4696. Link

-

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017, 139 , 13156–13165. Link

-

-

General Miyaura Borylation Protocol

Sources

Scalable synthesis routes for 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Application Note: Scalable and Chemoselective Synthesis of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The synthesis of asymmetrically functionalized biphenyl scaffolds is a cornerstone of modern drug discovery and materials science. However, constructing these motifs when multiple reactive halogen sites are present poses a significant chemoselectivity challenge. This application note details a highly scalable, self-validating protocol for the synthesis of This compound .

Rather than attempting a statistically driven or poorly selective coupling of a dibromo-arene, this protocol leverages the thermodynamic differential between carbon-halogen bonds. By utilizing 2-bromo-1-iodo-4-methylbenzene as the electrophilic partner, we exploit the substantial difference in bond dissociation energies (BDE) between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol). This energetic gap allows Palladium(0) to undergo exclusive oxidative addition at the C–I position under mild conditions, leaving the C–Br bond pristine for downstream functionalization[1].

Mechanistic Causality & Reaction Design

To ensure a robust and self-validating system, every parameter in this Suzuki-Miyaura cross-coupling has been engineered with specific causality[2]:

-

Catalyst Selection (Pd(PPh3)4): While modern bulky phosphines (e.g., P(t-Bu)3) are highly active, they can inadvertently activate C–Br bonds even at room temperature[1]. Tetrakis(triphenylphosphine)palladium(0) is selected because its steric and electronic profile provides a perfect kinetic window: it rapidly inserts into C–I bonds but is virtually inert to unactivated C–Br bonds below 80 °C.

-

Temperature Control (45 °C): Room temperature is sufficient for C–I oxidative addition, but the subsequent transmetalation step can be sluggish. Elevating the temperature to 45 °C ensures rapid transmetalation and reductive elimination without crossing the activation energy threshold for C–Br insertion.

-

Biphasic Solvent System (THF/H2O) & Base (Na2CO3): The aqueous phase dissolves the Na2CO3 base, which is required to quaternize the 4-fluorophenylboronic acid into the reactive boronate species

. This species is mandatory for the transmetalation step to proceed efficiently.

Chemoselective Suzuki-Miyaura cross-coupling strategy for the target biphenyl.

Quantitative Material Requirements

Table 1: Reaction Stoichiometry and Reagent Data (10.0 mmol Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

| 2-Bromo-1-iodo-4-methylbenzene | 296.93 | 1.00 | 2.97 g | 10.0 mmol |

| 4-Fluorophenylboronic acid | 139.92 | 1.05 | 1.47 g | 10.5 mmol |

| Pd(PPh3)4 | 1155.56 | 0.02 | 231 mg | 0.20 mmol |

| Na2CO3 | 105.99 | 2.00 | 2.12 g | 20.0 mmol |

| Tetrahydrofuran (THF) | N/A | N/A | 40.0 mL | N/A |

| Deionized Water (H2O) | N/A | N/A | 10.0 mL | N/A |

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Deoxygenation

Causality Note: Oxygen must be rigorously excluded. O2 oxidizes the phosphine ligands to triphenylphosphine oxide, stripping the palladium of its stabilizing coordination sphere and causing it to precipitate as inactive "palladium black." O2 also promotes the oxidative homocoupling of the boronic acid.

-

Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add THF (40.0 mL) and Deionized Water (10.0 mL) to the flask.

-

Sparge the solvent mixture with ultra-pure Argon or Nitrogen for 15 minutes using a submerged needle.

Phase 2: Reagent Addition and Cross-Coupling

-

Under a positive flow of Argon, add 2-bromo-1-iodo-4-methylbenzene (2.97 g, 10.0 mmol) and 4-fluorophenylboronic acid (1.47 g, 10.5 mmol) to the degassed solvent.

-

Add Na2CO3 (2.12 g, 20.0 mmol). Stir for 5 minutes to ensure uniform suspension.

-